molecular formula C24H27N5O8S B3009777 Ethyl 4-((4-((5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 533870-34-7

Ethyl 4-((4-((5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B3009777
CAS No.: 533870-34-7
M. Wt: 545.57
InChI Key: BTCUNSRKZYAAEI-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with an ethyl carboxylate group, a sulfonyl-linked phenyl ring, and a 1,3,4-oxadiazole moiety bearing a 2,4-dimethoxyphenyl substituent. The sulfonyl group enhances solubility and facilitates interactions with biological targets, while the oxadiazole ring contributes to metabolic stability and hydrogen bonding . The 2,4-dimethoxyphenyl group may influence lipophilicity and target selectivity, making this compound a candidate for therapeutic applications such as enzyme inhibition or antimicrobial activity.

Properties

IUPAC Name

ethyl 4-[4-[[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O8S/c1-4-36-24(31)28-11-13-29(14-12-28)38(32,33)18-8-5-16(6-9-18)21(30)25-23-27-26-22(37-23)19-10-7-17(34-2)15-20(19)35-3/h5-10,15H,4,11-14H2,1-3H3,(H,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCUNSRKZYAAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Modifications

The following table summarizes key structural analogues and their differences:

Compound Name Core Structure Differences Key Substituents/Modifications Molecular Weight (g/mol) Reference
Ethyl 4-((4-((5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate (Target) 1,3,4-oxadiazole, piperazine, sulfonyl-phenyl 2,4-dimethoxyphenyl, ethyl carboxylate ~505.5 N/A (Target)
Ethyl 4-[(4-{[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}phenyl)sulfonyl]piperazine-1-carboxylate Thiazole replaces oxadiazole 4-phenoxyphenyl, ethyl carboxylate ~591.6
Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate Sulfanyl acetyl linker 3,4-dimethylphenyl, sulfanyl group ~404.5
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate Piperidine replaces piperazine 2-methoxyphenyl, piperidine core ~377.4
3-Amino-1-(2,4-dinitrophenyl)-5-[(5-substituted-1,3,4-oxadiazol-2-yl)amino]-1-H-pyrazole-4-carboxyamide Pyrazole core 2,4-dinitrophenyl, varied oxadiazole substituents ~450–500 (varies)
Key Observations:
  • Thiazole vs.
  • Substituent Effects : The 2,4-dimethoxyphenyl group in the target compound increases lipophilicity compared to the 3,4-dimethylphenyl group in , which may influence membrane permeability.
  • Core Modifications : Piperidine derivatives (e.g., ) exhibit reduced conformational flexibility compared to piperazine, impacting receptor interactions.

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